3-Ethyl-2-methylbenzaldehyde
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Overview
Description
3-Ethyl-2-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H12O It is characterized by the presence of an ethyl group and a methyl group attached to a benzene ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-2-methylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene with acetyl chloride, followed by oxidation of the resulting ketone to the aldehyde. Another method includes the use of Grignard reagents, where 3-ethyl-2-methylbenzyl chloride reacts with formaldehyde under acidic conditions to yield the desired aldehyde.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of 3-ethyl-2-methyltoluene. This process uses catalysts such as manganese dioxide or chromium trioxide to facilitate the oxidation reaction, producing the aldehyde in high yields.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: 3-Ethyl-2-methylbenzoic acid
Reduction: 3-Ethyl-2-methylbenzyl alcohol
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
3-Ethyl-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the manufacture of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-2-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in organic synthesis. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways. The aromatic ring allows for interactions with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
2-Methylbenzaldehyde: Lacks the ethyl group, leading to different chemical properties and reactivity.
3-Ethylbenzaldehyde: Lacks the methyl group, affecting its steric and electronic characteristics.
4-Ethyl-2-methylbenzaldehyde: The position of the ethyl group is different, leading to variations in reactivity and applications.
Uniqueness: 3-Ethyl-2-methylbenzaldehyde is unique due to the specific positioning of the ethyl and methyl groups on the benzene ring, which influences its chemical reactivity and potential applications. The combination of these substituents provides a distinct set of properties that can be leveraged in various chemical and industrial processes.
Properties
Molecular Formula |
C10H12O |
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Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-ethyl-2-methylbenzaldehyde |
InChI |
InChI=1S/C10H12O/c1-3-9-5-4-6-10(7-11)8(9)2/h4-7H,3H2,1-2H3 |
InChI Key |
QHRSPPDKVWGPQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C=O)C |
Origin of Product |
United States |
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